3-Cyclobutyloxolane-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-cyclobutyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c10-6-9(4-5-11-7-9)8-2-1-3-8/h6,8H,1-5,7H2 |
InChI Key |
SWCWZEDPBHFFBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CCOC2)C=O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 3 Cyclobutyloxolane 3 Carbaldehyde
Retrosynthetic Analysis of the 3-Cyclobutyloxolane-3-carbaldehyde Scaffold
Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. wordpress.comyoutube.com This involves "disconnections" of chemical bonds to reveal potential precursor structures, known as synthons, and their real-world chemical equivalents. wordpress.comlkouniv.ac.in
Disconnection Approaches for the Oxolane Ring System
The oxolane, or tetrahydrofuran (B95107) (THF), ring is a common structural motif in many natural products. nih.gov Its synthesis is well-documented, offering several reliable disconnection strategies. A primary disconnection of a C-O bond within the THF ring points to a hydroxy-substituted precursor.
Key retrosynthetic strategies for substituted oxolanes include:
Intramolecular SN2 Cyclization: This involves disconnecting the ether linkage to reveal a 1,4-hydroxy-halide or a 1,4-hydroxy-sulfonate. The forward reaction, a Williamson ether synthesis, is a robust method for forming the ring. nih.gov
Intramolecular Oxy-Michael Addition: For precursors containing an enone, disconnection of the C-O bond suggests a γ-hydroxy α,β-unsaturated ketone or ester. The cyclization can be catalyzed by either acid or base. researchgate.net
Cyclization of Epoxy Alcohols: Disconnecting a C-C bond adjacent to the ether oxygen can lead back to an epoxy alcohol precursor. This method is frequently used in the construction of complex molecules. nih.gov
| Disconnection Strategy | Precursor Type | Forward Reaction Principle | Reference |
|---|---|---|---|
| C-O Bond (Ether) | 1,4-Haloalcohol or 1,4-Diol derivative (e.g., tosylate) | Intramolecular Williamson Ether Synthesis (SN2) | nih.gov |
| C-O Bond (Hemiacetal) | γ-Hydroxy-aldehyde/ketone | Intramolecular Hemiacetal Formation | organic-chemistry.org |
| C-C Bond (α to Oxygen) | Epoxy alcohol | Intramolecular Epoxide Ring-Opening | nih.gov |
| C-C and C-O Bonds | Homoallylic alcohol | Intramolecular Hydroalkoxylation | organic-chemistry.org |
Strategic Analysis for the Cyclobutane (B1203170) Moiety
The spirocyclic cyclobutane ring presents a significant synthetic challenge due to its inherent ring strain. niscpr.res.in A widely used and powerful strategy for the formation of cyclobutane rings is the [2+2] cycloaddition reaction. nih.govnih.gov Disconnecting the two C-C bonds of the cyclobutane ring retrosynthetically leads to two alkene-containing fragments.
For the target molecule, this disconnection would involve a 3-methyleneoxolane derivative and a suitable ketene (B1206846) or allene. nih.gov This approach is advantageous as it constructs the strained four-membered ring in a single, often stereocontrolled, step. acs.org Alternative strategies include intramolecular cyclizations, though these are often linear in design and may require more complex precursors. nih.gov
Functional Group Interconversions for Carbaldehyde Installation
The final step in the retrosynthetic analysis is the disconnection of the carbaldehyde group. This is typically achieved through a Functional Group Interconversion (FGI). wordpress.comlkouniv.ac.in An aldehyde can be reliably formed from several other functional groups in the forward synthesis.
Common precursors for an aldehyde include:
Primary Alcohol: This is the most common precursor. Disconnecting the C-H bond of the aldehyde leads to a primary alcohol, which can be oxidized in the forward direction using a variety of selective reagents. solubilityofthings.comfiveable.me
Ester or Lactone: An ester can be disconnected to an alcohol and a carboxylic acid. In the forward synthesis, the ester can be reduced to the aldehyde under controlled conditions. vanderbilt.edu
Nitrile: A nitrile group can be reduced to an aldehyde.
| Precursor Functional Group | Forward Reaction Type | Common Reagents | Reference |
|---|---|---|---|
| Primary Alcohol (-CH₂OH) | Oxidation | Pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP) | solubilityofthings.com |
| Ester (-COOR) | Partial Reduction | Diisobutylaluminium hydride (DIBAL-H) at low temperature | fiveable.mevanderbilt.edu |
| Nitrile (-C≡N) | Reductive Hydrolysis | DIBAL-H followed by aqueous workup | vanderbilt.edu |
| Acyl Chloride (-COCl) | Reduction | Rosenmund Reduction (H₂, Pd/BaSO₄) | fiveable.me |
Construction of the Cyclobutyloxolane Core
Based on the retrosynthetic analysis, a forward synthesis can be proposed. The key challenge is the construction of the spirocyclic cyclobutane ring.
Cycloaddition Strategies for Cyclobutane Ring Formation
Cycloaddition reactions provide a powerful and direct route to cyclobutane systems. nih.govrsc.org These reactions form two new carbon-carbon bonds in a single step, rapidly increasing molecular complexity.
The [2+2] cycloaddition is the most prominent method for synthesizing cyclobutanes. nih.gov This reaction typically involves the combination of two unsaturated components, such as two alkenes, or an alkene and a ketene or allene. nih.govacs.org Lewis acid promotion can increase reactivity and control stereoselectivity. acs.orgdocumentsdelivered.com
A plausible synthesis of the this compound core would involve the [2+2] cycloaddition of an exocyclic alkene, such as 3-methyleneoxolane, with a ketene generated in situ or an allenoate. niscpr.res.inresearchgate.net For instance, the reaction of 3-methyleneoxolane with dichloroketene (B1203229) (generated from trichloroacetyl chloride and an activating agent like zinc) would yield a dichlorinated spiro-cyclobutanone intermediate. niscpr.res.in Subsequent chemical modifications, including dechlorination and functional group manipulation, would lead to the desired scaffold.
| Reactant 1 | Reactant 2 | Conditions/Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Alkene | Ketene (e.g., Dichloroketene) | Thermal or Lewis Acid (e.g., ZnCl₂) | Forms cyclobutanone (B123998) derivatives. Highly reactive ketene partner. | niscpr.res.in |
| Alkene | Allenoate | Lewis Acid (e.g., EtAlCl₂) or High Pressure | Versatile for substituted cyclobutanes. Can be made enantioselective. | acs.orgru.nl |
| Alkene | Alkene | Photochemical (Energy Transfer) or Transition Metal Catalysis | Direct formation of cyclobutane ring from two olefinic partners. | nih.gov |
| Alkynylcyclobutanol | Quinoxaline | Rh(III) Catalysis | Forms complex spirocyclic frameworks while retaining the cyclobutane ring. | researchgate.net |
Approaches to the Oxolane Ring System
The oxolane, or tetrahydrofuran, ring is a common motif in natural products and can be synthesized through various cyclization strategies. nih.gov For a spirocyclic system like this compound, methods that allow for the formation of a quaternary center are essential.
One effective method is the intramolecular epoxide ring opening (IERO) of epoxy-alcohols. nih.gov In the context of the target molecule, a substrate containing a cyclobutane ring, an epoxide, and a tethered alcohol could undergo an acid- or base-catalyzed 5-endo-tet cyclization to form the oxolane ring at the spiro-center.
Another innovative approach is the photochemical ring expansion of oxetanes. rsc.orgrsc.org An appropriately substituted spirocyclic oxetane (B1205548) could, upon reaction with a diazoalkane under photochemical conditions, undergo a ring expansion to yield the corresponding tetrahydrofuran derivative. rsc.org This method provides a novel, metal-free route to substituted oxolane systems. Furthermore, [3+2] annulation reactions between an aldehyde and an allyl ether derivative can stereoselectively form a substituted tetrahydrofuran ring system, which could be adapted for a spirocyclic target. acs.org
Bridging Methodologies for Fused Ring Systems
The construction of the spiro[3.4]octane skeleton is the cornerstone of the synthesis. Such spirocycles are valuable motifs in drug discovery due to their rigid, three-dimensional structures. nih.gov
Strategies for building this fused system often involve creating one ring on a pre-existing cyclic precursor. For example, one could start with a cyclobutanone derivative and build the oxolane ring onto it. Alternatively, annulation of a cyclopentane (B165970) ring onto a starting material could be envisioned as a pathway to an azaspiro[3.4]octane, a strategy that could be adapted for the oxa-variant. rsc.org
More advanced methods include the catalytic arylboration of spirocyclic cyclobutenes, which allows for the rapid generation of highly substituted spiro[3.4]alkanes. nih.gov While this method introduces aryl and boryl groups, the resulting substituted cyclobutane could potentially be further elaborated to achieve the target structure. The synthesis of spiro-γ-lactams, which are structurally related to the target, has also been explored through methods like the Dieckmann condensation, offering potential strategic insights. researchgate.netrsc.org
Installation of the Aldehyde Functionality at C3
The final key transformation is the introduction of the aldehyde group at the spirocyclic C3 position. This requires a high degree of precision to avoid unwanted side reactions on the complex scaffold.
Formylation Reactions for Complex Substrates
Formylation is the direct introduction of a formyl group (–CHO). wikipedia.org A number of classical named reactions exist for this purpose, though their application to complex, non-aromatic substrates can be challenging.
Vilsmeier-Haack Reaction : This reaction typically uses dimethylformamide (DMF) and phosphorus oxychloride to formylate electron-rich aromatic compounds. Its application to a saturated spirocyclic ether would be unprecedented and likely unsuccessful.
Gattermann-Koch and Gattermann Reactions : These methods also target aromatic rings, using carbon monoxide/HCl or hydrogen cyanide, respectively, under Lewis acid catalysis. wikipedia.org
Rieche Formylation : This reaction uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride to formylate aromatic compounds. Recent studies have explored its reactivity with arylboronic acids, but its use on saturated carbocycles is not established. researchgate.net
Given the nature of the substrate, these traditional aromatic formylation reactions are unlikely to be suitable. A more plausible strategy would involve the formylation of an organometallic precursor derived from the spirocyclic core.
Oxidative Cleavage Approaches to Carbonyls
A more versatile and common strategy for installing a carbonyl group on a complex substrate is through the oxidative cleavage of a precursor functional group. libretexts.org This approach avoids the harsh conditions of many formylation reactions.
The most common method is the ozonolysis of an alkene. jove.com A precursor such as 3-cyclobutyl-3-vinyl-oxolane could be treated with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) to cleave the double bond and yield the desired aldehyde, this compound. libretexts.orgjove.com
Alternatively, a 1,2-diol can be cleaved to form two carbonyl compounds using an oxidizing agent like sodium periodate (B1199274) (NaIO₄) or periodic acid (HIO₄). libretexts.orgnih.gov A synthetic precursor, 3-cyclobutyl-3-(1,2-dihydroxyethyl)oxolane, would be cleaved by periodate to furnish the target aldehyde. This two-step sequence often starts with the dihydroxylation of an alkene using osmium tetroxide (OsO₄) or cold potassium permanganate (B83412) (KMnO₄). youtube.com
Table 2: Key Oxidative Cleavage Reactions for Aldehyde Synthesis
| Reaction | Precursor | Key Reagents | Work-up | Product | Reference |
|---|---|---|---|---|---|
| Ozonolysis | Alkene | 1. O₃ (Ozone) | Reductive (e.g., (CH₃)₂S, Zn/H₂O) | Aldehyde/Ketone | libretexts.orgjove.com |
| Periodate Cleavage | 1,2-Diol | NaIO₄ (Sodium Periodate) or HIO₄ (Periodic Acid) | Aqueous | Aldehyde/Ketone | libretexts.orgnih.gov |
| Lemieux-Johnson Oxidation | Alkene | OsO₄ (cat.), NaIO₄ (stoich.) | Aqueous | Aldehyde/Ketone | libretexts.org |
Chemoselective Functionalization Strategies
Chemoselectivity is paramount when dealing with a molecule possessing multiple potentially reactive sites, such as the ether oxygen and various C-H bonds in this compound. The goal is to modify one part of the molecule while leaving others intact.
For instance, installing the aldehyde precursor (like a vinyl or diol group) must be done without disrupting the oxolane ring. If the aldehyde were to be installed via oxidation of a primary alcohol (e.g., from a 3-cyclobutyl-3-(hydroxymethyl)oxolane precursor), a mild and selective oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation would be required to prevent over-oxidation to a carboxylic acid or cleavage of the ether.
Late-stage functionalization via C-H activation is a cutting-edge strategy. While challenging, systems using manganese catalysts have shown the ability to chemoselectively hydroxylate tertiary C(sp³)-H bonds even in the presence of sensitive heterocyclic moieties. nih.gov Theoretically, such a method could be envisioned to install a hydroxyl group at the C3 position, which could then be oxidized to the target aldehyde. This represents a highly advanced and direct, albeit speculative, route to the desired functionalization.
Catalytic Methodologies in this compound Synthesis
Modern synthetic chemistry offers a powerful toolkit of catalytic methods that enable the efficient and selective construction of complex molecular architectures. For a target such as this compound, a combination of these approaches would likely be necessary to achieve a successful synthesis.
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org In the context of synthesizing this compound, transition metal-catalyzed reactions could be pivotal in constructing the oxolane ring or introducing the cyclobutyl moiety.
Palladium-catalyzed carboetherification reactions of γ-hydroxyalkenes have emerged as a potent method for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov This approach allows for the simultaneous formation of a C-O and a C-C bond, with the potential to control multiple stereocenters. nih.gov For the synthesis of our target molecule, a hypothetical precursor such as a γ-hydroxyalkene bearing a cyclobutyl group could undergo a palladium-catalyzed cyclization with a suitable coupling partner to form the 3-cyclobutyl-substituted oxolane ring. The aldehyde functionality could then be installed in a subsequent step.
Ruthenium-catalyzed oxidative cyclization of 1,5-dienes is another relevant strategy for the formation of tetrahydrofuran diols, which can be further functionalized. nih.gov This method can create up to four stereogenic centers with good relative stereochemical control. nih.gov
The following table illustrates the potential of palladium-catalyzed carboetherification for the synthesis of polysubstituted tetrahydrofurans, based on reported examples for analogous structures.
| Entry | Alkene Substrate | Aryl Bromide | Catalyst System | Yield (%) | Diastereoselectivity |
| 1 | E-2-phenylhept-5-en-2-ol | 1-bromo-4-tert-butylbenzene | Pd₂(dba)₃ / P(o-tol)₃ | 74 | 3:1 |
| 2 | (E)-1-phenylhex-4-en-1-ol | 1-bromo-4-tert-butylbenzene | Pd₂(dba)₃ / P(o-tol)₃ | 85 | >20:1 |
This data is adapted from studies on analogous systems and is presented to illustrate the potential of the methodology. nih.gov
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. For the synthesis of complex aldehydes, organocatalytic methods offer mild reaction conditions and high enantioselectivity. rsc.org
An organocatalytic approach could be envisioned for the asymmetric α-functionalization of a precursor aldehyde to introduce the cyclobutyl group. For instance, an enamine-based catalytic cycle could be employed to activate an aldehyde towards nucleophilic attack by a cyclobutyl-containing electrophile.
Furthermore, organocatalytic [4+3] cyclizations have been developed for the synthesis of spiro-fused heterocyclic compounds containing oxepine moieties. rsc.org While not directly applicable to the five-membered oxolane ring, the principles of controlling regioselectivity and stereoselectivity in such cyclizations could inspire strategies for the construction of the 3-cyclobutyloxolane core.
The synthesis of spiro-bridged heterocyclic compounds through organocatalytic cascade reactions has also been reported, demonstrating the power of this approach in building complex, multi-ring systems in a single step with high diastereoselectivity. nih.gov
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. rsc.org This methodology relies on the ability of a photocatalyst to absorb visible light and initiate single-electron transfer (SET) processes, generating reactive radical intermediates. princeton.edu
For the synthesis of this compound, photoredox catalysis could be employed for the C-H functionalization of a pre-formed oxolane ring to introduce the cyclobutyl group, or for the formation of the oxolane ring itself. The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has enabled a wide range of novel cross-coupling reactions. organicreactions.org
A potential strategy could involve the photoredox-catalyzed coupling of a 3-substituted oxolane precursor with a cyclobutyl radical precursor. Alternatively, a photoredox-catalyzed intramolecular hydrogen atom transfer (HAT) could be used to generate a radical on the oxolane ring, which could then be trapped by a cyclobutyl-containing species. rsc.org The synthesis of tetrahydrofurans through the addition of functionalized alkyl bromides to styrenes under photoredox catalysis has been demonstrated, showcasing the potential of this method for building the oxolane core. researchgate.net
The following table summarizes conditions for the photoredox-catalyzed synthesis of tetrahydrofurans from styrene (B11656) derivatives.
| Entry | Styrene Derivative | Alkyl Bromide | Photocatalyst | Additive | Yield (%) |
| 1 | Styrene | Bromoacetonitrile | Ir(ppy)₂(dtbbpy)PF₆ | Hantzsch ester | 99 |
| 2 | 4-Methylstyrene | Bromoacetonitrile | Ir(ppy)₂(dtbbpy)PF₆ | Hantzsch ester | 95 |
This data is adapted from studies on analogous systems and is presented to illustrate the potential of the methodology. researchgate.net
Cascade and Multicomponent Reaction Strategies for this compound
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient approach to the synthesis of complex molecules. nih.gov Similarly, multicomponent reactions (MCRs) combine three or more starting materials in a one-pot process to generate a product that contains substantial portions of all the reactants.
A hypothetical cascade reaction for the synthesis of this compound could involve the generation of a key intermediate that undergoes a series of intramolecular transformations to form the final product. For example, a Prins cyclization followed by a Friedel-Crafts-type reaction has been used to synthesize polycyclic tetrahydrofurans. nih.gov
A visible light-induced photocatalytic cascade reaction has been developed for the synthesis of polysubstituted tetrahydrofurans with high stereoselectivity. rsc.orgrsc.org This reaction involves a sequence of a [2+2] photodimerization, a De Mayo reaction, acetalization, and alkoxylation, highlighting the complexity that can be achieved in a single transformation. rsc.orgrsc.org
The development of a multicomponent reaction for the synthesis of this compound would be a highly atom-economical and efficient strategy. Such a reaction would need to be carefully designed to bring together a cyclobutyl-containing component, a fragment that will form the oxolane ring, and a source for the carbaldehyde group in a controlled and selective manner.
Stereochemical Control and Asymmetric Synthesis of 3 Cyclobutyloxolane 3 Carbaldehyde
Enantioselective Approaches to 3-Cyclobutyloxolane-3-carbaldehyde
The creation of the single, sterically hindered quaternary stereocenter in this compound in an enantiomerically pure form is a significant synthetic challenge. Enantioselective strategies are paramount and can be broadly categorized into methods employing chiral auxiliaries and those that rely on substrate-based stereochemical induction.
Chiral Auxiliaries in Ring Construction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed for potential reuse. For the synthesis of this compound, a chiral auxiliary could be appended to a precursor molecule to control the formation of the oxolane ring or the introduction of the cyclobutyl group.
A common and effective strategy involves the use of oxazolidinone auxiliaries, famously developed by Evans. wikipedia.org These auxiliaries, derived from readily available amino alcohols, can be acylated and then subjected to diastereoselective alkylation or aldol (B89426) reactions. wikipedia.orgresearchgate.net In a hypothetical synthesis of our target, an oxazolidinone could be attached to a precursor containing the aldehyde functionality (or a precursor to it). Subsequent cyclization to form the oxolane ring would be directed by the bulky auxiliary, leading to a diastereomerically enriched product.
For instance, Anderson and co-workers demonstrated the power of a "SuperQuat" oxazolidinone auxiliary in the synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs). nih.gov The formation of an enolate from the N-acylated auxiliary, followed by reaction with an electrophile, proceeded with excellent diastereoselectivity. nih.gov A similar approach could be envisioned where an appropriate acyclic precursor, attached to such an auxiliary, undergoes an intramolecular cyclization (e.g., an intramolecular Williamson ether synthesis or an oxy-Michael addition) to form the 3-substituted oxolane ring. The steric hindrance of the auxiliary would shield one face of the molecule, directing the cyclization to occur from the opposite face.
Another relevant class of auxiliaries are sulfur-based, such as thiazolidinethiones. scielo.org.mx These have shown exceptional stereocontrol in aldol reactions and Michael additions. scielo.org.mx A strategy could involve a Michael addition of a nucleophile to an α,β-unsaturated system attached to a thiazolidinethione auxiliary, which could set the quaternary stereocenter prior to the formation of the oxolane ring.
The general process for employing a chiral auxiliary in this context would be:
Covalent attachment of the chiral auxiliary to an acyclic precursor.
Diastereoselective transformation, such as an intramolecular cyclization, to form the chiral oxolane ring.
Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org
| Auxiliary Type | Relevant Application | Potential Advantage for Target Synthesis |
| Evans Oxazolidinone | Asymmetric aldol reactions and alkylations. wikipedia.orgresearchgate.net | High diastereoselectivity, well-established procedures. |
| SuperQuat Oxazolidinone | α-alkylation with high diastereoselectivity. nih.gov | Excellent steric shielding for creating quaternary centers. |
| Thiazolidinethione | Asymmetric aldol and Michael additions. scielo.org.mx | Superior stereocontrol in certain C-C bond formations. |
| cis-1-Amino-2-hydroxyindan | Asymmetric aldol reactions with high diastereoselectivity (>99% d.e.). scispace.com | Rigid tricyclic system provides excellent facial bias. |
Substrate-Controlled Diastereoselection
In substrate-controlled synthesis, a pre-existing stereocenter in the starting material directs the formation of a new stereocenter. This approach is highly effective if a suitable chiral starting material is readily available. For the synthesis of this compound, a chiral precursor, such as a chiral alcohol or epoxide derived from the "chiral pool," could be used.
One potential strategy involves an intramolecular cyclization of a chiral epoxy alcohol. The stereochemistry of the epoxide and the alcohol would dictate the stereochemical outcome of the cyclization to form the tetrahydrofuran (B95107) ring. For example, the acid- or base-catalyzed cyclization of a chiral γ,δ-epoxy alcohol can proceed with high diastereoselectivity to furnish a 3-hydroxytetrahydrofuran (B147095) derivative. The cyclobutyl group would need to be installed prior to or after this key step.
Alternatively, a diastereoselective reaction on a chiral substrate could establish the quaternary center. For instance, a chiral γ-hydroxy alkene could undergo a stereoselective palladium-catalyzed reaction with an aryl or alkyl bromide to form a substituted tetrahydrofuran, with diastereoselectivities reported to be greater than 20:1. organic-chemistry.org While this specific example installs an aryl group, the principle of an intramolecular insertion of an olefin into a metal-alkoxide intermediate could be adapted.
A bromocyclization of chiral auxiliary-substituted 4-en-1-ols has been shown to be a highly efficient method for creating valuable tetrahydrofuran (THF) scaffolds. acs.org This highlights how a combination of substrate control (from the chiral alcohol part) and auxiliary control can lead to excellent stereochemical outcomes in ring construction. acs.org
Asymmetric Catalysis for Stereocenter Formation
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a highly efficient and atom-economical approach to stereoselective synthesis. This can be achieved through metal-based catalysts with chiral ligands or through the use of small organic molecules (organocatalysts).
Chiral Ligand Design for Metal Catalysis
Transition metal catalysis offers a powerful toolkit for forming C-C and C-O bonds. The key to enantioselectivity lies in the design of the chiral ligand that coordinates to the metal center, creating a chiral environment that influences the reaction's stereochemical pathway.
For the construction of the 3-cyclobutyloxolane core, a metal-catalyzed intramolecular cyclization is a promising route. For example, a rhodium catalyst with a chiral phosphine (B1218219) ligand can effect a highly enantioselective reductive cyclization of an acetylenic aldehyde to give a cyclic allylic alcohol. organic-chemistry.org A suitably designed substrate could undergo a similar transformation to form the oxolane ring and set the stereocenter.
Another powerful strategy is the enantioselective C-H functionalization of oxacycles. This has been achieved via a combination of photoredox and nickel catalysis, allowing for the direct arylation of C(sp³)–H bonds in simple oxacycles. organic-chemistry.org Adapting such a method to be intramolecular or to introduce a cyclobutyl group could provide a direct entry to the desired scaffold.
The design of the chiral ligand is critical. Ligands like (R)-DTBM-SEGPHOS have been used in copper-catalyzed intramolecular additions to form tetrahydrofuran rings, albeit with moderate enantioselectivity in the reported cases. organic-chemistry.org The development of new ligands specifically tailored for the formation of a quaternary center at the 3-position of an oxolane would be a key research direction.
Organocatalyst Development for Aldehyde Transformations
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful field in asymmetric synthesis. For a target like this compound, organocatalysis is particularly relevant for transformations involving the aldehyde group.
A key challenge is the creation of the α-quaternary stereocenter of the aldehyde. Proline and its derivatives are well-known organocatalysts for asymmetric α-functionalization of aldehydes and ketones via enamine or enolate intermediates. A strategy could involve the α-cyclobutylation of a 3-oxolane carbaldehyde precursor. However, the direct α-alkylation of aldehydes can be challenging.
More plausibly, an organocatalytic reaction could be used to construct the ring system itself. For example, cinchona-alkaloid-based bifunctional organocatalysts have been successfully used for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to produce tetrahydrofuran rings with excellent enantioselectivity. organic-chemistry.org A substrate could be designed where the subsequent transformation of the ketone to the carbaldehyde is possible.
Furthermore, asymmetric aldol reactions catalyzed by diarylprolinol derivatives can produce γ-trichloro-β-hydroxy aldehydes with high enantioselectivity. researchgate.net While not directly applicable, this demonstrates the power of organocatalysis to control stereochemistry in complex aldehyde-containing products.
Enzymatic and Biocatalytic Strategies for Resolution or Asymmetric Synthesis
Enzymes are highly efficient and selective catalysts that operate under mild conditions. They can be used for the kinetic resolution of a racemic mixture or for the direct asymmetric synthesis of a chiral molecule.
For this compound, a kinetic resolution approach could be employed on a racemic mixture of the final compound or a suitable precursor. For example, a lipase (B570770) could selectively acylate one enantiomer of a corresponding alcohol (the reduced form of the target aldehyde), leaving the other enantiomer unreacted. This is a common strategy for separating enantiomers of alcohols.
Alternatively, an enzyme- and Ru-catalyzed dynamic kinetic resolution (DYKAT) could be used. In a reported synthesis of 3,5-disubstituted piperidines, a racemic/meso diol mixture was efficiently converted into a single diastereomeric diacetate with excellent selectivity. nih.gov A similar strategy could potentially be developed for a precursor to our target oxolane.
Direct asymmetric synthesis using enzymes is also a powerful tool. For instance, oxidoreductases can reduce a prochiral ketone to a chiral alcohol with high enantioselectivity. A prochiral diketone precursor could be selectively reduced to form a chiral hydroxyketone, which could then be further elaborated to the target molecule. While direct enzymatic synthesis of a quaternary aldehyde might be challenging, the enzymatic synthesis of a chiral precursor is a highly viable strategy.
A notable example in a related area is the asymmetric synthesis of 1,2-dioxolanes, where radical-mediated peroxidation was used to construct the chiral ring system, leading to the total synthesis of epiplakinic acid F and the confirmation of its absolute configuration. rsc.org While not enzymatic, this highlights the diverse methods available for constructing substituted five-membered oxygen-containing heterocycles.
| Strategy | Enzyme/Catalyst Type | Application | Potential Outcome |
| Kinetic Resolution | Lipase | Selective acylation of a racemic precursor alcohol. | Separation of enantiomers. |
| Dynamic Kinetic Resolution | Lipase and Ruthenium catalyst | Conversion of a racemic mixture to a single enantiomer. nih.gov | High yield of one enantiomer. |
| Asymmetric Reduction | Oxidoreductase (e.g., KRED) | Reduction of a prochiral ketone precursor. | Enantiomerically pure alcohol precursor. |
Mechanistic Investigations of 3 Cyclobutyloxolane 3 Carbaldehyde Transformations
Elucidation of Reaction Pathways for Cyclobutane (B1203170) Formation
The formation of the cyclobutane ring, a key structural motif, can be achieved through various synthetic strategies, with [2+2] cycloaddition reactions being a primary method. nih.gov These reactions, often photochemically or catalytically induced, involve the joining of two olefinic components to form the four-membered ring.
Photochemical [2+2] Cycloaddition: Historically, [2+2] photocycloadditions represent a foundational method for cyclobutane synthesis. acs.org For a molecule like 3-Cyclobutyloxolane-3-carbaldehyde, a plausible pathway involves the cycloaddition of a suitable enone with an alkene. For instance, a visible-light-mediated cycloaddition using a ruthenium-based photocatalyst can promote the reaction between an aryl enone and an alkene with excellent diastereoselectivity. organic-chemistry.org The proposed mechanism involves the photocatalyst promoting a one-electron reduction of the enone, which then undergoes a radical anion cycloaddition. organic-chemistry.org
Metal-Catalyzed Cycloadditions: Transition metal catalysis offers another powerful route. Cobalt-catalyzed enantioselective coupling of alkynes and cyclobutenes can produce densely functionalized cyclobutanes. researchgate.net Mechanistic studies and DFT calculations have shown that ligands can precisely control the reaction pathways, such as oxidative cyclization followed by protonation or reductive elimination, to determine the final product. researchgate.net Similarly, copper-catalyzed ring opening of [1.1.1]propellane and subsequent reaction with alkynes provides access to cyclobutane-containing structures. organic-chemistry.org
The specific pathway to the cyclobutyl group in this compound would likely involve a pre-formed cyclobutane-containing building block, such as cyclobutanecarbaldehyde or a derivative, which is then incorporated into the main structure before or after the oxolane ring formation. nih.gov A formal [3+1]-cycloaddition using 1,1-diborylalkanes and epihalohydrins has also been reported as a method to synthesize substituted cyclobutanols, which could serve as precursors. nih.gov
Mechanistic Insights into Oxolane Ring Closure
The construction of the 3,3-disubstituted oxolane (tetrahydrofuran) ring is a critical step. Intramolecular cyclization is the most common and efficient strategy for forming such five-membered heterocycles. organic-chemistry.orgresearchgate.net
Intramolecular Etherification: A primary pathway is the intramolecular SN2 cyclization of a suitable precursor, such as a halogenated alcohol or a diol. For instance, a molecule containing a primary alcohol and a tosylate leaving group on the same carbon chain can undergo base-mediated cyclization. The presence of two substituents on the carbon chain, as in the precursor to this compound, significantly influences the reaction rate.
Radical and Catalytic Cyclizations: Iron-catalyzed C(sp³)–H activation of ethers provides a green method for synthesizing related structures. organic-chemistry.org Additionally, palladium-catalyzed processes, such as the alkoxy-carbonylation of homoallylic alcohols, can lead to the formation of substituted tetrahydrofurans. researchgate.net For highly substituted systems, Lewis acid-catalyzed [3+2] cycloadditions of donor-acceptor cyclopropanes with aldehydes offer a diastereoselective route to pentasubstituted tetrahydrofurans. researchgate.net DFT calculations and mechanistic studies suggest that these reactions can proceed through a stereospecific intimate ion pair mechanism. researchgate.net
The formation of the oxolane ring in the target molecule likely benefits from the Thorpe-Ingold effect, where the gem-disubstitution on the acyclic precursor accelerates the rate of cyclization. lucp.netresearchgate.net
Detailed Studies of Aldehyde Functional Group Interconversions
The aldehyde group is a versatile functional handle that can be introduced or modified through several well-established reactions. fiveable.mesolubilityofthings.comslideshare.net
Formation of the Aldehyde: The aldehyde moiety at the quaternary C3 position is most likely derived from the oxidation of a primary alcohol or the reduction of a carboxylic acid or ester.
Oxidation: The selective oxidation of a primary alcohol (R-CH₂OH) to an aldehyde (R-CHO) can be achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation. fiveable.mesolubilityofthings.com Given the steric hindrance at the neopentyl-like quaternary center, careful selection of reagents is necessary to avoid over-oxidation to the carboxylic acid. ub.edu
Reduction: Alternatively, the aldehyde can be formed by the partial reduction of a corresponding ester using reagents like Diisobutylaluminium Hydride (DIBAL-H) at low temperatures. stackexchange.com
Reactions of the Aldehyde: The aldehyde group itself can undergo further transformations.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent, will convert the aldehyde to a carboxylic acid. solubilityofthings.com
Reduction to Alcohol: The aldehyde can be reduced back to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com
Carbon-Carbon Bond Formation: The aldehyde can react with Grignard reagents or undergo Wittig-type reactions to form new carbon-carbon bonds, allowing for further elaboration of the molecular structure. stackexchange.com
A summary of common interconversions for the aldehyde functional group is presented below.
| Transformation | Reagent(s) | Product Functional Group |
| Primary Alcohol to Aldehyde | PCC, Swern Oxidation | Aldehyde |
| Ester to Aldehyde | DIBAL-H | Aldehyde |
| Aldehyde to Carboxylic Acid | KMnO₄, Jones Reagent | Carboxylic Acid |
| Aldehyde to Primary Alcohol | NaBH₄, LiAlH₄ | Alcohol |
Kinetic and Thermodynamic Aspects of Key Transformations
The kinetic and thermodynamic favorability of the ring-closing reactions are crucial for an efficient synthesis.
The Thorpe-Ingold Effect: The rate of the oxolane ring closure is significantly accelerated by the Thorpe-Ingold effect (or gem-dialkyl effect). wikipedia.orgchem-station.com This effect posits that geminal substitution on a carbon chain increases the rate of intramolecular cyclization. lucp.netresearchgate.net There are two primary explanations for this phenomenon:
Angle Compression: The bulky substituents (in this case, the cyclobutyl group and the aldehyde precursor) increase the steric strain in the open-chain precursor, compressing the bond angle between the reacting groups and bringing them closer together. chem-station.com This pre-organization reduces the entropic barrier to cyclization.
Decreased Conformational Freedom: The steric hindrance caused by the substituents limits the number of available conformations, increasing the probability that the molecule will adopt a conformation suitable for cyclization. chem-station.com
Computational studies on similar systems, like the cyclization of 2-chloroethoxide derivatives, have shown that while angle compression does occur, the rate acceleration is also heavily influenced by solvent effects, specifically the steric hindrance to hydration of the nucleophile. nih.gov The Thorpe-Ingold effect can influence both the kinetics (reaction rate) and the thermodynamics (equilibrium position) of the cyclization. wikipedia.orgchem-station.com Studies have shown that this effect can accelerate cyclization rates by orders of magnitude. For example, in the formation of ethylene (B1197577) oxide from chloroethanol, progressive methylation increases the reaction rate from a relative value of 1 to 250. lucp.net
Kinetic vs. Thermodynamic Control: In many cyclization reactions, the formation of different ring sizes or diastereomers can be governed by kinetic or thermodynamic control. nih.gov For the formation of the 5-membered oxolane ring, the reaction is generally under thermodynamic control, as five-membered rings have low ring strain compared to three- or four-membered rings. beilstein-journals.org However, kinetic factors, enhanced by the Thorpe-Ingold effect, also strongly favor the 5-exo-tet cyclization pathway according to Baldwin's rules.
The table below summarizes the relative rate accelerations observed in a classic study demonstrating the Thorpe-Ingold effect.
| Reactant | Relative Rate of Cyclization |
| 2-Chloroethanol | 1 |
| 1,1-Dimethyl-2-chloroethanol | 21 |
| 2,2-Dimethyl-2-chloroethanol | 252 |
| Data adapted from studies on oxirane formation, illustrating the principle of the gem-dialkyl effect. nih.gov |
Identification of Intermediates and Transition States
Understanding the intermediates and transition states provides deep insight into the reaction mechanism. This is often achieved through a combination of spectroscopic analysis and computational modeling (e.g., DFT calculations). rsc.orgscielo.org.za
Oxolane Ring Closure:
SN2 Pathway: In a Williamson-type ether synthesis, the reaction proceeds through a single, well-defined pentacoordinate transition state . The nucleophilic oxygen attacks the electrophilic carbon, and the leaving group departs simultaneously.
Acid-Catalyzed Pathway: If the cyclization is acid-catalyzed (e.g., from a diol), the mechanism involves a protonated alcohol, which then gets attacked by the other hydroxyl group. The key intermediate is a cyclic oxonium ion . This intermediate is then deprotonated to yield the final oxolane product.
Radical Pathway: In a radical cyclization, an initial radical is generated, which then attacks an internal double bond. This forms a cyclic radical intermediate , which is subsequently quenched to give the product.
Computational Insights: DFT calculations are invaluable for mapping the potential energy surface of a reaction. acs.org For the ring-opening of tetrahydrofuran (B95107) by frustrated Lewis pairs, theoretical studies have identified the reactant complexes, transition states, and final products, providing detailed energetic values for each stationary point. nih.govacs.orgnih.gov For example, DFT calculations on photochemical ring expansions to form tetrahydrofurans revealed that the reactions proceed via a diradical pathway after the initial formation of an oxonium ylide. rsc.org The geometries of these transition states, particularly the bond lengths and angles, are critical in determining the reaction's stereochemical outcome. rsc.orgacs.org
The activation strain model, used in computational studies, can reveal that the deformation energy required to bring the reactants into the transition state geometry is a key factor in determining the activation energy of the reaction. acs.orgnih.gov
Computational and Theoretical Chemistry Studies of 3 Cyclobutyloxolane 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and molecular stability, which collectively govern the molecule's reactivity.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for studying reaction mechanisms by locating transition states and calculating activation energies. For 3-Cyclobutyloxolane-3-carbaldehyde, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G*), can elucidate the pathways of reactions involving the aldehyde group, such as nucleophilic additions or oxidations. nih.gov
For instance, the mechanism of a nucleophilic addition to the carbonyl carbon can be mapped out. DFT can model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent protonation to yield an alcohol. The calculated Gibbs free energy profile would reveal the activation barriers for each step, indicating the rate-determining step of the reaction. pku.edu.cn Frontier Molecular Orbital (FMO) analysis, derived from DFT calculations, helps in understanding reactivity; the energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. nih.gov The LUMO of this compound is expected to be localized on the carbonyl group, making it the primary site for nucleophilic attack.
Table 1: Illustrative DFT-Calculated Parameters for the Reaction of this compound with a Nucleophile (e.g., Hydride) This table presents hypothetical data representative of typical DFT calculation outputs for such a reaction.
| Parameter | Reactants | Transition State (TS) | Intermediate | Product |
|---|---|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | +15.5 | -8.2 | -25.0 |
| C=O Bond Length (Å) | 1.22 | 1.35 | 1.45 (C-O) | 1.43 (C-O) |
| Imaginary Frequency (cm⁻¹) | - | -1650 | - | - |
Ab Initio Methods for Energetic Characterization
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energetic information. For this compound, these methods would be employed to calculate a precise heat of formation and to benchmark the energies of different stable conformers. This is particularly important for strained systems like cyclobutane (B1203170), where accurate treatment of electron correlation is necessary to correctly describe the ring strain energy. High-level ab initio calculations can serve as a "gold standard" to validate the results obtained from more computationally efficient DFT methods.
Molecular Dynamics Simulations for Conformational Analysis
The flexibility of the cyclobutane and oxolane rings means that this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By simulating the molecule's dynamics, researchers can explore its conformational space and identify the most stable and populated conformations. nih.govresearchgate.net
An MD simulation would reveal the puckering of the cyclobutane ring and the envelope or twist conformations of the oxolane ring. The simulation would also show the preferred orientation of the aldehyde group relative to the spirocyclic system. Analysis of the MD trajectory can provide the relative populations of different conformers and the energy barriers for interconversion between them. This conformational flexibility can significantly influence the molecule's reactivity and how it interacts with other molecules, such as enzymes or catalysts. nih.gov
Table 2: Representative Conformational Analysis Data from a Molecular Dynamics Simulation This table shows hypothetical data illustrating the types of results obtained from MD simulations.
| Conformer | Key Dihedral Angle (O-C_spiro-C_aldehyde-H) | Relative Population (%) | Calculated Relative Free Energy (kcal/mol) |
|---|---|---|---|
| A (Axial-like aldehyde) | ~175° | 65 | 0.00 |
| B (Equatorial-like aldehyde) | ~60° | 35 | 0.85 |
In Silico Modeling of Stereoselectivity in Catalytic Reactions
Many chemical reactions, especially those employing chiral catalysts, can produce stereoisomeric products in unequal amounts. In silico modeling can be a powerful tool to predict and rationalize the stereoselectivity of such reactions. For a molecule like this compound, the two faces of the aldehyde's carbonyl group are diastereotopic, meaning that the addition of a nucleophile can lead to two different diastereomeric products.
Computational modeling of the reaction in the presence of a chiral catalyst involves building a model of the catalyst-substrate complex. By calculating the energies of the transition states leading to the different stereoisomers, one can predict which product will be favored. For example, DFT calculations can be used to model the transition state of an asymmetric reduction or allylation of the aldehyde. The difference in the calculated activation energies for the pathways leading to the (R) and (S) products can be used to predict the enantiomeric excess (ee) or diastereomeric excess (de) of the reaction. These studies are critical for the rational design of catalysts to achieve high stereoselectivity. nih.gov
Prediction of Novel Reaction Pathways and Synthetic Strategies using Computational Tools
Computational tools are increasingly used not only to analyze known reactions but also to predict new ones. irschool.org Algorithms that identify potential electron sources and sinks in a molecule can propose plausible reaction mechanisms that may not be immediately obvious to a chemist. researchgate.net For this compound, computational software could be used to explore potential rearrangements, ring-opening reactions, or cycloadditions.
By calculating the thermodynamics and kinetics of these hypothetical pathways, researchers can assess their feasibility. For example, the strain in the cyclobutane ring might make it susceptible to ring-opening reactions under certain conditions. Computational analysis could predict the activation barrier for such a process and suggest reagents that might promote it. This predictive power accelerates the discovery of new synthetic methodologies and allows for the design of more efficient synthetic routes to complex molecules based on the 3-Cyclobutyloxolane scaffold.
Derivatization and Functionalization Strategies for 3 Cyclobutyloxolane 3 Carbaldehyde
Aldehyde Functional Group Transformations for Advanced Intermediates
The aldehyde group is a cornerstone of organic synthesis, and its transformations in 3-Cyclobutyloxolane-3-carbaldehyde are key to developing more complex molecular architectures.
Nucleophilic Additions to the Aldehyde
The electrophilic carbon of the aldehyde in this compound is a prime target for nucleophilic attack. masterorganicchemistry.com This fundamental reaction allows for the formation of new carbon-carbon bonds and the introduction of a wide array of functional groups. masterorganicchemistry.comkhanacademy.org
Organometallic reagents such as Grignard and organolithium reagents are powerful tools for this purpose. pressbooks.pubmasterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic carbon of the organometallic compound attacking the carbonyl carbon, which leads to the formation of an alcohol upon acidic workup. pressbooks.pubmasterorganicchemistry.commasterorganicchemistry.com The choice of the R-group in the organometallic reagent (R-MgX or R-Li) dictates the nature of the resulting secondary alcohol. masterorganicchemistry.comleah4sci.com
Table 1: Examples of Nucleophilic Addition Reactions
| Reagent | Product Type | Notes |
|---|---|---|
| Organolithium (RLi) | Secondary Alcohol | Forms a new C-C bond. masterorganicchemistry.com |
| Grignard (RMgX) | Secondary Alcohol | Similar to organolithium reagents, creates a secondary alcohol. pressbooks.publeah4sci.com |
The mechanism for these additions involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields the final alcohol product. masterorganicchemistry.comlibretexts.org The reactivity of the aldehyde can be influenced by the steric hindrance imposed by the adjacent cyclobutane (B1203170) ring, potentially affecting reaction kinetics compared to less sterically crowded aldehydes. vulcanchem.com
Oxidation and Reduction Pathways of the Carbaldehyde
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations provide access to compounds with different chemical properties and further synthetic utility.
Oxidation: Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The resulting carboxylic acid, 3-cyclobutyloxolane-3-carboxylic acid, opens up further derivatization possibilities, such as esterification or conversion to an acid chloride.
Reduction: Reduction of the carbaldehyde to the corresponding primary alcohol, (3-cyclobutyloxolan-3-yl)methanol, is typically accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common choices. youtube.com NaBH4 is a milder reagent and can be used in protic solvents, while LiAlH4 is a more powerful reducing agent requiring anhydrous conditions. youtube.com
Table 2: Oxidation and Reduction Reactions
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | KMnO4, H2CrO4, Ag2O | 3-Cyclobutyloxolane-3-carboxylic acid |
Condensation Reactions for Scaffold Extension
Condensation reactions are powerful methods for carbon-carbon bond formation, allowing for significant extension of the molecular scaffold.
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction of this compound with a phosphorus ylide (Wittig reagent) can produce a variety of substituted alkenes, depending on the structure of the ylide. organic-chemistry.orglibretexts.org The stereochemical outcome, yielding either the (E) or (Z)-alkene, is influenced by the nature of the ylide (stabilized or non-stabilized). organic-chemistry.org Stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction, utilizes phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding phosphorus ylides. wikipedia.orgnrochemistry.comorganic-chemistry.org This often leads to a more facile reaction, particularly with sterically hindered aldehydes. organicchemistrydata.org The HWE reaction typically shows high (E)-selectivity for the resulting alkene. wikipedia.orgnrochemistry.comorganic-chemistry.org The water-soluble nature of the phosphate (B84403) byproduct simplifies purification. wikipedia.org
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org This reaction leads to the formation of an α,β-unsaturated product after dehydration. wikipedia.org The choice of the active methylene compound (e.g., malonic acid, diethyl malonate, cyanoacetic acid) allows for the introduction of various functional groups into the extended scaffold. wikipedia.orgorganic-chemistry.org The Doebner modification, using pyridine (B92270) as a solvent with a carboxylic acid-containing active methylene compound, can lead to decarboxylation during the condensation. wikipedia.orgorganic-chemistry.org
Table 3: Condensation Reactions for Scaffold Extension
| Reaction | Reagent Type | Product Type | Key Features |
|---|---|---|---|
| Wittig Reaction | Phosphorus Ylide | Alkene | Stereoselectivity depends on ylide stability. organic-chemistry.org |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene | Generally high (E)-selectivity and easier purification. wikipedia.orgnrochemistry.comorganic-chemistry.org |
Reactions Involving the Oxolane Ring System
The oxolane (tetrahydrofuran) ring itself can be a site for chemical modification, although it is generally less reactive than the aldehyde group. chemicalbook.comwikipedia.org
Ring-Opening Reactions with Retention of Stereochemistry
Under certain conditions, the oxolane ring can be opened. Acid-catalyzed ring-opening of ethers, including oxolanes, can occur, though it often requires harsher conditions than for strained epoxides. pressbooks.pubkhanacademy.orgstackexchange.com The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack. The regioselectivity of the attack would depend on the specific reaction conditions and the nature of the nucleophile. For this compound, the presence of the bulky cyclobutyl group could influence the site of nucleophilic attack. Achieving ring-opening while preserving the stereochemistry at the C3 position would be a significant synthetic challenge and would likely require carefully chosen reagents and conditions.
Functionalization of the Oxolane Backbone
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Perspectives on Research Trajectories for 3 Cyclobutyloxolane 3 Carbaldehyde
Future Directions in Synthetic Methodology Development
The development of novel and efficient synthetic routes to 3-cyclobutyloxolane-3-carbaldehyde and its analogues is a primary area for future research. Given the spirocyclic nature of the molecule, several synthetic strategies could be envisioned, building upon established methods for constructing cyclobutanes and oxolanes.
One promising approach involves the [2+2] cycloaddition of a suitable ketene (B1206846) acetal (B89532) with a cyclobutylidene-containing alkene, followed by functional group manipulation to install the aldehyde. mdpi.comnih.gov Photocatalytic methods, which have seen significant advancements, could offer a mild and selective route to the cyclobutane (B1203170) core. acs.orgorganic-chemistry.org For instance, the visible-light-mediated cycloaddition of an enol ether of cyclobutanone (B123998) with an appropriate alkene could be a key step.
Another avenue lies in the functionalization of a pre-existing spiro[3.4]octane skeleton . A potential synthetic sequence could start from the cycloalumination of methylenecyclobutane (B73084) to form 6-ethyl-6-aluminaspiro[3.4]octane, which can then be converted to various functionalized spiro[3.4]octanes. colab.ws Further elaboration of a hydroxyl or other functional group at the 3-position of the oxolane ring could then lead to the target aldehyde.
The table below outlines potential synthetic strategies that could be explored.
| Synthetic Strategy | Key Reaction | Potential Starting Materials | Anticipated Challenges |
| Convergent Synthesis | [2+2] Photocycloaddition | Cyclobutanone-derived enol ether, acrolein derivative | Regio- and stereoselectivity of the cycloaddition |
| Spirocycle Functionalization | C-H Activation | Spiro[3.4]octan-3-ol | Site-selectivity of C-H activation |
| Ring-Closing Metathesis | Olefin Metathesis | Diene precursor with cyclobutane and oxolane fragments | Catalyst efficiency for strained ring formation |
Potential for Mechanistic Discovery and Elucidation
The unique structure of this compound offers fertile ground for mechanistic investigations. The interplay between the strained cyclobutane ring and the adjacent oxolane and aldehyde functionalities could lead to novel reactivity and reaction pathways.
A key area for mechanistic study would be the photochemical behavior of this molecule. The aldehyde group could act as a chromophore, and upon excitation, could undergo intramolecular reactions with the cyclobutane or oxolane rings. Understanding the mechanism of such photochemical transformations, including potential [2+2] cycloadditions or rearrangements, would be of fundamental interest. rsc.orgresearchgate.netresearchgate.net
Furthermore, the aldehyde functionality is a handle for various transformations, such as aldol (B89426) condensations, Wittig reactions, and oxidations. rsc.org Mechanistic studies of these reactions on the this compound scaffold could reveal the electronic and steric influence of the spirocyclic system on the reactivity of the aldehyde. For example, the diastereoselectivity of nucleophilic additions to the aldehyde could be significantly influenced by the rigid, three-dimensional structure of the spirocycle. youtube.comyoutube.comcureffi.org
Advancements in Computational Predictions for Complex Cyclobutane-Containing Aldehydes
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of complex molecules like this compound. digitellinc.commdpi.comduke.eduaps.org Future research could leverage computational methods to gain insights that would be challenging to obtain experimentally.
Spectroscopic Prediction: DFT calculations can be employed to predict NMR chemical shifts and coupling constants. numberanalytics.comresearchgate.netbohrium.comfrontiersin.org This would be invaluable for the structural characterization of the target molecule and its derivatives, especially given the potential for complex and overlapping signals in the NMR spectrum due to the rigid and asymmetric nature of the spirocycle.
Reaction Mechanism and Selectivity: Computational modeling can be used to explore the potential energy surfaces of various reactions involving this compound. rsc.orgresearchgate.net This can help in understanding the factors that govern reaction outcomes, such as regioselectivity and stereoselectivity. For instance, the transition states for different diastereomeric products in a nucleophilic addition to the aldehyde can be calculated to predict the favored stereoisomer.
Strain Analysis: The inherent ring strain of the cyclobutane moiety is a key feature of the molecule. DFT calculations can quantify this strain energy and predict how it influences the molecule's geometry and reactivity. acs.org Understanding the strain distribution could guide the design of reactions that selectively cleave or rearrange the cyclobutane ring.
The following table summarizes potential computational investigations for this molecule.
| Computational Method | Property to Investigate | Expected Insights |
| Density Functional Theory (DFT) | NMR Spectra (¹H, ¹³C) | Aid in structural elucidation and confirmation of synthesis. |
| Time-Dependent DFT (TD-DFT) | Electronic Transitions | Predict UV-Vis absorption and guide photochemical studies. |
| Transition State Theory | Reaction Pathways | Elucidate mechanisms and predict stereochemical outcomes. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Electron Density Distribution | Analyze bonding and strain within the spirocyclic framework. |
Challenges and Opportunities in Stereocontrolled Access to Analogues
The presence of a stereocenter at the spiro-carbon (C3) and the potential for stereoisomers related to the substituents on the cyclobutane ring make the stereocontrolled synthesis of analogues of this compound a significant challenge and a rich area for research. mdpi.comnih.govresearchgate.netnih.gov
Enantioselective Synthesis: A primary goal would be the development of enantioselective synthetic routes to access single enantiomers of the target molecule. This could be achieved through the use of chiral catalysts in key bond-forming reactions, such as asymmetric [2+2] cycloadditions or enantioselective C-H functionalization. acs.orgunizin.org Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of complex molecules and could be applied to this system. nih.gov
Diastereoselective Functionalization: For analogues with substituents on the cyclobutane ring, controlling the relative stereochemistry (diastereoselectivity) will be crucial. The rigid conformation of the spirocyclic system could be exploited to direct the approach of reagents to one face of the cyclobutane ring over the other. acs.orgnih.gov For example, a directing group on the oxolane ring could guide the stereoselective introduction of a substituent on the cyclobutane ring.
The development of stereocontrolled routes to analogues of this compound would open the door to exploring the structure-activity relationships of these compounds in various applications, such as medicinal chemistry and materials science. niscpr.res.inunica.itrsc.orgrsc.org The synthesis of a library of stereochemically defined analogues would be a significant contribution to the field of cyclobutane chemistry.
Q & A
Q. What are the established synthetic pathways for 3-Cyclobutyloxolane-3-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
- Oxidative cyclization : Cyclobutyl precursors can undergo oxidation using agents like pyridinium chlorochromate (PCC) or Swern conditions to form the aldehyde group.
- Aldehyde functionalization : Cyclobutyloxolane derivatives may be modified via Vilsmeier-Haack formylation, requiring precise temperature control (0–5°C) to avoid over-oxidation.
- Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (≥95%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR to resolve cyclobutyl ring strain (e.g., δ 9.5–10.0 ppm for aldehyde protons) and oxolane oxygen effects on chemical shifts.
- IR : Confirm aldehyde C=O stretch at ~1720 cm⁻¹ and cyclobutyl C-H bending at ~1450 cm⁻¹.
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ and fragmentation patterns. Cross-reference with computational simulations (e.g., Gaussian) .
Q. How should researchers address solubility challenges during purification?
Methodological Answer:
- Solvent selection : Test polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by gradient crystallization in hexane/ethyl acetate.
- Chromatography : Use silica gel columns with <5% ether in eluent to minimize aldehyde oxidation. Collect fractions under inert atmosphere .
Advanced Research Questions
Q. What mechanistic insights explain unexpected regioselectivity in this compound derivatization?
Methodological Answer:
- Computational modeling : Apply DFT (Density Functional Theory) to map transition states and identify steric/electronic factors (e.g., cyclobutyl ring strain increasing electrophilicity at C3).
- Kinetic studies : Use stopped-flow NMR to monitor intermediate formation. Compare activation energies (ΔG‡) for competing pathways .
Q. How can contradictory stability data (e.g., thermal decomposition rates) be reconciled across studies?
Methodological Answer:
- Controlled replicates : Perform thermogravimetric analysis (TGA) under standardized conditions (heating rate 10°C/min, N₂ atmosphere).
- Data normalization : Account for batch-to-batch impurities via GC-MS profiling. Apply multivariate regression to isolate degradation drivers (e.g., moisture, light exposure) .
Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?
Methodological Answer:
- Dose-response curves : Test IC₅₀ values across ≥5 concentrations, using positive/negative controls (e.g., known inhibitors).
- Structural analogs : Synthesize derivatives (e.g., replacing cyclobutyl with cyclohexyl) to isolate structure-activity relationships (SAR).
- Molecular docking : Align with target enzyme active sites (e.g., PDB structures) to predict binding affinities .
Methodological Frameworks
Q. How to design a literature review to identify gaps in this compound research?
Methodological Answer:
Q. What statistical methods are appropriate for analyzing nonlinear reaction yield data?
Methodological Answer:
- Nonparametric regression : Apply LOESS smoothing to visualize trends without assuming linearity.
- ANOVA with post-hoc tests : Compare yields across ≥3 catalyst systems (e.g., Pd/C vs. Rh/Al₂O₃) using Tukey’s HSD for significance .
Tables for Quick Reference
| Parameter | Typical Range | Key Technique | Reference |
|---|---|---|---|
| Aldehyde C=O IR stretch | 1715–1725 cm⁻¹ | FT-IR | |
| Cyclobutyl ring strain energy | ~25–30 kcal/mol | DFT Calculations | |
| HPLC purity threshold | ≥95% (λ = 254 nm) | Reverse-phase C18 column |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
